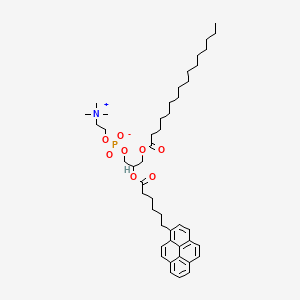
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is a heterocyclic aromatic organic compound characterized by the presence of a thiadiazole ring fused with an anthryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole typically involves the cyclization of anthranilic acid derivatives with thiosemicarbazide under acidic conditions
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The use of optimized reaction conditions, such as controlled temperature and pressure, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of amino-substituted thiadiazoles.
Substitution: Generation of alkylated thiadiazoles.
Scientific Research Applications
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is compared with other similar compounds, such as 2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid and 9-anthraldehyde oxime. While these compounds share structural similarities, this compound stands out due to its unique thiadiazole ring and anthryl group, which contribute to its distinct chemical properties and applications.
Comparison with Similar Compounds
2-Amino-5-(10-methoxy-9-anthryl)pentanoic acid
9-anthraldehyde oxime
Anthranils
This comprehensive overview highlights the significance of 2-Amino-5-(9-anthryl)-1,3,4-thiadiazole in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C16H11N3S |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-anthracen-9-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H11N3S/c17-16-19-18-15(20-16)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,17,19) |
InChI Key |
QLDKDTAIRFXZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NN=C(S4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)





![5,6-Bis[(trimethylsilyl)ethynyl]-1,2-dihydroacenaphthylene](/img/structure/B15337995.png)
